Dodecanedihydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

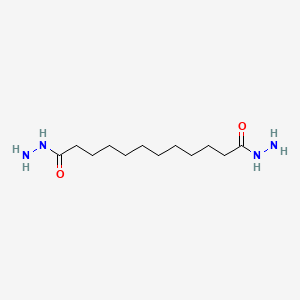

Structure

3D Structure

Properties

IUPAC Name |

dodecanedihydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N4O2/c13-15-11(17)9-7-5-3-1-2-4-6-8-10-12(18)16-14/h1-10,13-14H2,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGBENNNGZARRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)NN)CCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075397 | |

| Record name | Dodecanedioic acid, dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4080-98-2 | |

| Record name | Dodecanedioic acid dihydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4080-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanedioic acid, 1,12-dihydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004080982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanedioic acid, 1,12-dihydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanedioic acid, dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecanedioic acid, 1,12-dihydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Dodecanedihydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecanedihydrazide (DDH) is a long-chain aliphatic dihydrazide that serves as a crucial building block and crosslinking agent in various chemical and pharmaceutical applications. Its utility stems from the two reactive hydrazide functional groups at either end of a twelve-carbon chain, which can undergo a variety of chemical transformations. This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical processes.

Introduction

This compound, also known as dodecanedioic acid dihydrazide, is a white to off-white crystalline powder with a melting point of approximately 190°C.[1][2][3] Its molecular formula is C₁₂H₂₆N₄O₂, and its structure features a flexible dodecamethylene chain capped by two hydrazide moieties (-CONHNH₂). This bifunctionality allows it to act as a versatile synthon in the preparation of polymers, such as polyamides, and as a latent curing agent for epoxy resins.[1] In the pharmaceutical industry, the hydrazide functional group is a key component in a number of active pharmaceutical ingredients. This guide will focus on the two principal routes for the synthesis of this compound and the common methods for its purification.

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main pathways: the direct reaction of dodecanedioic acid with hydrazine hydrate and a two-step process involving the conversion of dodecanedioic acid to its more reactive acyl chloride derivative, followed by reaction with hydrazine hydrate.

Synthesis from Dodecanedioic Acid and Hydrazine Hydrate

This method represents the most direct approach to this compound. The reaction involves the condensation of the dicarboxylic acid with hydrazine hydrate, typically at elevated temperatures. While straightforward, this method may require longer reaction times and can sometimes result in lower yields compared to the acyl chloride route. Microwave-assisted synthesis has emerged as a green and efficient alternative to conventional heating, significantly reducing reaction times and improving yields.[4]

A representative procedure for the synthesis of this compound from dodecanedioic acid is as follows:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dodecanedioic acid (1 mole equivalent).

-

Add an excess of hydrazine hydrate (typically 2.5 to 3 mole equivalents). The use of an excess of hydrazine hydrate helps to drive the reaction to completion.

-

The reaction mixture is heated to a temperature of 120-140°C and refluxed for 4-6 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, during which the product precipitates.

-

The solid product is collected by vacuum filtration and washed with cold water to remove excess hydrazine hydrate.

-

The crude product is then dried in a vacuum oven.

Synthesis from Dodecanedioyl Dichloride and Hydrazine Hydrate

This two-step method involves the initial conversion of dodecanedioic acid to dodecanedioyl dichloride, a more reactive acylating agent. The subsequent reaction of the diacyl chloride with hydrazine hydrate is typically rapid and proceeds with high yield.

Step 1: Synthesis of Dodecanedioyl Dichloride

-

In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases, place dodecanedioic acid (1 mole equivalent).

-

Add an excess of thionyl chloride (SOCl₂) (typically 2.2 to 2.5 mole equivalents).

-

A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

-

The mixture is heated to 70-80°C and stirred for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.

-

Excess thionyl chloride is removed by distillation under reduced pressure to yield crude dodecanedioyl dichloride as an oily residue.

Step 2: Synthesis of this compound

-

The crude dodecanedioyl dichloride is dissolved in an inert solvent such as toluene or dichloromethane.

-

This solution is added dropwise to a cooled (0-5°C) and vigorously stirred solution of hydrazine hydrate (at least 4 mole equivalents to neutralize the HCl formed) in the same solvent.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The precipitated this compound is collected by filtration.

-

The solid is washed with water to remove hydrazine hydrochloride and then with a suitable organic solvent like ethanol to remove any remaining impurities.

-

The product is dried under vacuum.

Purification of this compound

The primary method for the purification of this compound is recrystallization. The choice of solvent is crucial for obtaining a high-purity product with a good recovery yield.

Recrystallization

Recrystallization is a technique used to purify solid compounds. The principle is based on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have a high solubility at its boiling point.

-

The crude this compound is dissolved in a minimum amount of a hot solvent. A common solvent system for recrystallization of hydrazides is an ethanol/water mixture.

-

The hot, saturated solution is filtered to remove any insoluble impurities.

-

The clear filtrate is allowed to cool slowly to room temperature, which promotes the formation of large, pure crystals.

-

The crystallization process can be completed by further cooling the flask in an ice bath.

-

The purified crystals are collected by vacuum filtration.

-

The crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

The final product is dried in a vacuum oven to remove all traces of the solvent.

A Chinese patent suggests a purification method involving vacuum distillation to remove excess hydrazine hydrate and other volatile impurities, which can be particularly useful for large-scale production, leading to product yields of over 90%.[5]

Data Presentation

| Synthesis Method | Starting Materials | Key Reagents | Typical Reaction Conditions | Reported Yield | Purity |

| Direct Hydrazinolysis | Dodecanedioic Acid | Hydrazine Hydrate | 120-140°C, 4-6 hours | Moderate to High | Good |

| Acyl Chloride Route | Dodecanedioic Acid | Thionyl Chloride, Hydrazine Hydrate | Step 1: 70-80°C, 2-3 hours; Step 2: 0°C to RT, 1-2 hours | High (>90%) | High |

| Purification Method | Solvent/Technique | Principle | Expected Outcome |

| Recrystallization | Ethanol/Water | Differential solubility | High purity crystalline solid |

| Vacuum Distillation | N/A | Removal of volatile impurities | High purity, suitable for industrial scale |

Visualization of Processes

Synthesis Pathway from Dodecanedioic Acid

Caption: Direct synthesis of this compound.

Synthesis Pathway via Dodecanedioyl Dichloride

Caption: Two-step synthesis via the acyl chloride intermediate.

General Purification and Analysis Workflow

Caption: Purification and analysis workflow for this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Melting Point: A sharp melting point around 190°C is indicative of high purity.[1][2][3]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide I band (around 1640 cm⁻¹), and N-H bending of the amide II band (around 1530 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show signals for the NH and NH₂ protons, as well as characteristic multiplets for the methylene (-CH₂-) groups of the long aliphatic chain.

-

¹³C NMR: The spectrum would show a signal for the carbonyl carbon (C=O) and distinct signals for the different methylene carbons in the C12 chain.

-

Conclusion

The synthesis of this compound can be effectively achieved through either direct reaction of the corresponding dicarboxylic acid with hydrazine hydrate or via the more reactive diacyl chloride intermediate. The choice of method may depend on the desired scale, yield, and available resources. Proper purification, typically by recrystallization, is essential to obtain a high-purity product suitable for its intended applications in research and industry. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. 4080-98-2 CAS MSDS (Dodecanedioic Dihydrazide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Dodecanedioic Dihydrazide | 4080-98-2 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

An In-depth Technical Guide to Dodecanedihydrazide: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecanedihydrazide, a long-chain aliphatic dihydrazide, is a versatile molecule with significant applications in polymer chemistry and potential in the development of advanced drug delivery systems. Its unique structure, featuring a twelve-carbon hydrophobic backbone and two terminal reactive hydrazide groups, imparts a range of desirable properties, including the ability to act as a latent curing agent and a crosslinker. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, with a focus on its role in epoxy resin curing and its emerging potential in the pharmaceutical field. Detailed experimental protocols, spectral analyses, and mechanistic diagrams are presented to facilitate a deeper understanding and practical application of this compound.

Chemical Structure and Identification

This compound, systematically named dodecanedioic acid dihydrazide, is a symmetrical molecule characterized by a C12 alkyl chain flanked by two hydrazide functional groups (-CONHNH₂).

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Dodecanedioic acid, 1,12-dihydrazide; DDH |

| CAS Number | 4080-98-2 |

| Molecular Formula | C₁₂H₂₆N₄O₂ |

| Molecular Weight | 258.36 g/mol [1] |

| InChI Key | GRGBENNNGZARRZ-UHFFFAOYSA-N |

| Canonical SMILES | C(CCCCCC(=O)NN)CCCCC(=O)NN |

Physicochemical Properties

This compound is typically an off-white crystalline powder with a high melting point, a characteristic that contributes to its latency in certain applications. The long aliphatic chain renders it hydrophobic, while the hydrazide groups are polar and capable of hydrogen bonding.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Solid, powder to crystal |

| Color | White to off-white |

| Melting Point | 190 °C[1] |

| Boiling Point (Predicted) | 519.3 ± 23.0 °C |

| Density (Predicted) | 1.050 ± 0.06 g/cm³ |

| pKa (Predicted) | 12.98 ± 0.35 |

Synthesis of this compound

The most common method for synthesizing this compound is through the reaction of a dodecanedioic acid derivative, such as dodecanedioyl dichloride or a dodecanedioic acid ester, with hydrazine hydrate.

General Experimental Protocol for Synthesis

This protocol describes a typical laboratory-scale synthesis of this compound from dodecanedioic acid and hydrazine hydrate.

Materials:

-

Dodecanedioic acid

-

Hydrazine hydrate (80% solution in water)

-

Methanol

-

Sulfuric acid (concentrated, as catalyst)

Procedure:

-

Esterification: A solution of dodecanedioic acid in methanol containing a catalytic amount of sulfuric acid is heated to reflux. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC).

-

Solvent Removal: Upon completion of the esterification, the excess methanol is removed under reduced pressure.

-

Hydrazinolysis: The resulting crude dimethyl dodecanedioate is dissolved in a suitable solvent, and hydrazine hydrate is added. The mixture is then heated to reflux.

-

Precipitation and Filtration: As the reaction proceeds, this compound precipitates out of the solution. After cooling to room temperature, the solid product is collected by vacuum filtration.

-

Purification: The crude product is washed with cold methanol to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Drying: The purified this compound is dried in a vacuum oven to a constant weight.

Spectral Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the methylene protons of the alkyl chain and the protons of the hydrazide groups. The methylene protons adjacent to the carbonyl groups will appear at a different chemical shift compared to the other methylene protons in the chain.

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (Carbonyl) |

| ~35 | -CH₂-C=O |

| ~29 | -CH₂- (internal) |

| ~25 | -CH₂- |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands for the functional groups present in the molecule.

Table 4: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3300-3400 | N-H stretching | -NH₂ |

| 2850-2950 | C-H stretching | -CH₂- |

| ~1640 | C=O stretching (Amide I) | -C=O |

| ~1540 | N-H bending (Amide II) | -NH- |

| ~1465 | C-H bending | -CH₂- |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak (M⁺) at m/z 258. The fragmentation pattern would be characterized by the loss of neutral fragments such as water, ammonia, and cleavage of the alkyl chain.

Thermal Properties

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal behavior of this compound, particularly for its application as a latent curing agent.

-

DSC: A DSC thermogram would show a sharp endothermic peak corresponding to the melting point of the compound at approximately 190 °C. This high melting point is indicative of its thermal stability at lower temperatures.

-

TGA: A TGA curve would demonstrate the thermal stability of this compound up to its decomposition temperature. Significant weight loss would be observed at temperatures above the melting point, corresponding to the decomposition of the molecule.

Applications

Latent Curing Agent for Epoxy Resins

A primary application of this compound is as a latent curing agent for epoxy resins, particularly in powder coatings and adhesives. Its latency is attributed to its high melting point and insolubility in the resin at ambient temperatures. Upon heating, it melts and reacts with the epoxy groups, initiating the cross-linking process.

The curing mechanism involves the nucleophilic attack of the nitrogen atoms of the hydrazide groups on the carbon atoms of the epoxy ring, leading to ring-opening and the formation of a stable cross-linked network. The long aliphatic chain of this compound can impart increased flexibility and impact resistance to the cured epoxy resin.

Potential in Drug Development

The biocompatibility and biodegradability of long-chain dicarboxylic acids and the reactivity of the hydrazide group make this compound an interesting candidate for applications in drug delivery. Hydrazide groups can be used to form covalent bonds with aldehydes or ketones present in drug molecules or carrier systems, forming stable hydrazone linkages.

This compound can potentially be used as a crosslinker in the formation of biodegradable hydrogels for the controlled release of therapeutic agents. The degradation of the dodecanedioic acid backbone would lead to the gradual release of the encapsulated drug.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical compound with well-established applications in the polymer industry and promising potential in the field of drug delivery. Its synthesis is straightforward, and its chemical and physical properties are well-suited for its role as a latent curing agent. Further research into its use as a biocompatible and biodegradable crosslinker could open up new avenues for the development of advanced therapeutic systems. This guide provides a solid foundation of technical information to support further research and development involving this compound.

References

In-Depth Technical Guide to Dodecanedihydrazide (CAS: 4080-98-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanedihydrazide (DDH), systematically known as Dodecanedioic acid dihydrazide, is a difunctional organic compound with the CAS number 4080-98-2. Its structure features a twelve-carbon aliphatic chain capped at both ends by reactive hydrazide functional groups (-CONHNH₂). This unique combination of a long, hydrophobic hydrocarbon backbone and two highly reactive, hydrophilic end groups imparts a versatile chemical character to the molecule. DDH is primarily recognized for its role as a latent curing agent in epoxy resin formulations, particularly for powder coatings and adhesives.[1][2] Its latency allows it to be mixed with epoxy resins at ambient temperatures with a long pot life, with the curing reaction initiating only upon thermal activation.[1] Beyond its primary application in polymer chemistry, the reactive nature of the hydrazide groups makes it a valuable building block in the synthesis of more complex molecules and functional materials.

Physicochemical Properties

This compound is a white to off-white crystalline solid or powder at room temperature. The long aliphatic chain contributes to its relatively high melting point and influences its solubility characteristics.

| Property | Value | Source(s) |

| CAS Number | 4080-98-2 | |

| Molecular Formula | C₁₂H₂₆N₄O₂ | [3] |

| Molecular Weight | 258.36 g/mol | [3] |

| Melting Point | ~190 °C | [3] |

| Boiling Point (Predicted) | 519.3 ± 23.0 °C | |

| Density (Predicted) | 1.050 ± 0.06 g/cm³ | |

| pKa (Predicted) | 12.98 ± 0.35 | |

| Appearance | White to off-white crystalline solid/powder | |

| Solubility | Soluble in polar solvents, less soluble in non-polar solvents. |

Note: Predicted values are computationally derived and should be used as an estimation.

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the reaction of a dodecanedioic acid derivative with hydrazine hydrate. The use of the diacid chloride is often preferred to the diacid itself to achieve higher purity and yield.

Synthesis Pathway

The overall synthesis can be represented as a two-step process when starting from dodecanedioic acid. The first step is the conversion of the dicarboxylic acid to its more reactive diacyl chloride, typically using a chlorinating agent like thionyl chloride. The second step is the nucleophilic acyl substitution reaction of the diacyl chloride with hydrazine hydrate.

Experimental Protocol: Synthesis from Dodecanedioic Acid and Hydrazine Hydrate

This protocol describes a representative lab-scale synthesis.

Materials:

-

Dodecanedioic acid

-

Thionyl chloride (SOCl₂)

-

Hydrazine hydrate (80% solution)

-

Toluene (anhydrous)

-

Ethanol

-

Deionized water

Procedure:

-

Preparation of Dodecanedioyl Dichloride:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl, suspend dodecanedioic acid in an excess of thionyl chloride (e.g., 2.5 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours, or until the evolution of HCl gas ceases and the solution becomes clear.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The crude dodecanedioyl dichloride is obtained as an oily residue.

-

-

Formation of this compound:

-

Dissolve the crude dodecanedioyl dichloride in anhydrous toluene.

-

In a separate flask, prepare a solution of hydrazine hydrate (approximately 4-5 equivalents) in ethanol.

-

Slowly add the dodecanedioyl dichloride solution to the hydrazine hydrate solution under vigorous stirring, while maintaining the temperature below 30°C using an ice bath. A white precipitate will form immediately.

-

After the addition is complete, continue stirring at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

-

Purification:

-

Filter the white precipitate of this compound.

-

Wash the crude product sequentially with deionized water to remove unreacted hydrazine hydrate and hydrazine hydrochloride, followed by a wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent, such as a water/ethanol mixture, to obtain pure this compound.

-

Dry the purified crystals under vacuum at 60-80°C.

-

Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as FT-IR and NMR to confirm its structure and purity.

Application as an Epoxy Curing Agent

This compound serves as a latent hardener for epoxy resins. Its solid nature and high melting point prevent it from reacting with the epoxy resin at room temperature. Upon heating, DDH melts and the nucleophilic nitrogen atoms of the hydrazide groups react with the electrophilic carbon atoms of the epoxy rings, leading to cross-linking and the formation of a durable thermoset polymer.

Curing Mechanism

The curing reaction proceeds via a nucleophilic ring-opening mechanism. Each of the four active hydrogens on the two hydrazide groups can react with an epoxy group.

Experimental Protocol: Curing of a Bisphenol A Epoxy Resin

This protocol provides a general procedure for curing a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin with this compound.

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

-

This compound (DDH), finely ground

-

Accelerator (optional, e.g., a tertiary amine or an imidazole derivative)

-

Mold release agent

-

Molds for specimen preparation

Procedure:

-

Formulation:

-

The stoichiometric ratio of DDH to epoxy resin is crucial for optimal properties. The hydrazide equivalent weight (HEW) of DDH is its molecular weight divided by the number of active hydrogens (4), which is approximately 64.6 g/eq.

-

Calculate the required amount of DDH based on the epoxy equivalent weight (EEW) of the DGEBA resin. For a 1:1 stoichiometric ratio of active hydrogens to epoxy groups:

-

Parts of DDH per hundred parts of resin (phr) = (HEW / EEW) * 100

-

-

For example, if the EEW of the epoxy resin is 180 g/eq, the phr of DDH would be approximately 35.9.

-

-

Mixing:

-

Preheat the epoxy resin to a temperature that lowers its viscosity for easier mixing (e.g., 60-80°C).

-

Add the finely ground DDH powder to the heated epoxy resin.

-

Mix thoroughly until a homogeneous dispersion is achieved. If an accelerator is used, it can be added at this stage.

-

Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

-

-

Curing:

-

Apply a mold release agent to the molds.

-

Pour the degassed mixture into the preheated molds.

-

Place the molds in a programmable oven for curing. A typical curing cycle involves:

-

An initial lower temperature stage (e.g., 120-140°C for 30-60 minutes) to allow the DDH to melt and start reacting.

-

A higher temperature stage (e.g., 160-180°C for 1-2 hours) for the main curing reaction.

-

A post-curing step at a higher temperature (e.g., 180-200°C for 1-2 hours) can be employed to ensure complete cross-linking and enhance the glass transition temperature (Tg).

-

-

Allow the molds to cool down slowly to room temperature to avoid thermal stresses.

-

-

Demolding and Characterization:

-

Once cooled, demold the cured epoxy specimens.

-

The cured specimens can then be subjected to mechanical and thermal analysis.

-

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing this compound and the resulting cured epoxy resins.

-

TGA of DDH would show its thermal stability and decomposition profile. For the cured epoxy, TGA can determine the onset of thermal degradation and the char yield.

-

DSC is used to determine the melting point of DDH and to study the curing kinetics of the epoxy-DDH system by measuring the heat of reaction. For the cured material, DSC is used to determine the glass transition temperature (Tg), which is a critical indicator of the extent of cure and the material's service temperature.

Characterization of Cured Epoxy Resin

A systematic workflow is necessary to evaluate the performance of the DDH-cured epoxy resin.

Standard Test Methods

The characterization of the cured epoxy resin should be performed according to established standards to ensure comparability of data.

| Property | ASTM Standard | Description |

| Glass Transition Temperature (Tg) | ASTM E1356 | Determined by Differential Scanning Calorimetry (DSC). |

| Thermal Decomposition (Td) | ASTM E1131 | Determined by Thermogravimetric Analysis (TGA). |

| Tensile Properties | ASTM D638 | Measures tensile strength, modulus, and elongation at break. |

| Flexural Properties | ASTM D790 | Measures flexural strength and modulus. |

| Impact Strength | ASTM D256 | Measures the energy absorbed during fracture (Izod or Charpy). |

| Hardness | ASTM D2240 | Measures Shore D hardness. |

Safety and Handling

This compound should be handled in accordance with its Safety Data Sheet (SDS). It is important to avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a fume hood.

Conclusion

This compound is a versatile and highly effective latent curing agent for epoxy resins, offering a favorable combination of long pot life at ambient temperatures and rapid curing at elevated temperatures. Its difunctional nature and the reactivity of its hydrazide groups also present opportunities for its use as a monomer or cross-linker in the synthesis of other polymers and functional materials. A thorough understanding of its physicochemical properties, synthesis, and reaction mechanisms is crucial for its effective application in research and development.

References

Spectroscopic analysis of Dodecanedihydrazide (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecanedihydrazide (DDH) is a long-chain dicarboxylic acid dihydrazide with significant applications in polymer chemistry and as a curing agent. Its linear structure, featuring a twelve-carbon aliphatic chain capped by two hydrazide functional groups, gives it unique chemical properties. A thorough understanding of its molecular structure is paramount for its application and for the development of new materials. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar long-chain dihydrazides and the known chemical shift and absorption frequency ranges for the functional groups present in the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.9 - 9.2 | Singlet (broad) | 2H | -NH -NH₂ |

| ~4.1 - 4.3 | Singlet (broad) | 4H | -NH-NH₂ |

| ~2.0 - 2.2 | Triplet | 4H | -CH₂ -CONH- |

| ~1.5 - 1.7 | Multiplet | 4H | -CH₂ -CH₂CONH- |

| ~1.2 - 1.4 | Multiplet | 12H | -(CH₂ )₆- |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~170 - 175 | -C =O |

| ~33 - 36 | -CH₂ -CONH- |

| ~28 - 30 | -(CH₂ )₈- |

| ~25 - 27 | -CH₂ -CH₂CONH- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Strong, Broad | N-H stretching (asymmetric and symmetric) |

| 2920 - 2950 | Strong | C-H stretching (asymmetric) |

| 2850 - 2870 | Strong | C-H stretching (symmetric) |

| 1630 - 1680 | Strong | C=O stretching (Amide I) |

| 1520 - 1570 | Strong | N-H bending (Amide II) |

| 1460 - 1475 | Medium | C-H bending (scissoring) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 258.21 | [M]⁺ (Molecular Ion) |

| 227.19 | [M - NHNH₂]⁺ |

| 143.11 | [OCNHNH₂(CH₂)₄]⁺ |

| 129.10 | [OCNHNH₂(CH₂)₃]⁺ |

| 115.08 | [OCNHNH₂(CH₂)₂]⁺ |

| 101.06 | [OCNHNH₂CH₂]⁺ |

| 87.04 | [OCNHNH₂]⁺ (Acylium ion) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in other common NMR solvents).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

If necessary, add a small amount of an acid (e.g., formic acid) to the final solution to promote protonation.

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.

-

For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic analysis of this compound. The tabulated data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, derived from established principles and analogous compounds, offer a valuable reference for the characterization of this important chemical. The provided experimental protocols outline the necessary steps for researchers to obtain their own high-quality spectroscopic data. This comprehensive guide serves as a foundational resource for scientists and professionals engaged in the synthesis, quality control, and application of this compound and related compounds.

Thermal Analysis of Dodecanedihydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal analysis of Dodecanedihydrazide using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific experimental data for this compound is not publicly available, this document outlines the fundamental principles of these techniques, presents detailed experimental protocols for analyzing a similar solid compound, and offers a representative interpretation of the expected thermal behavior. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret thermal analysis experiments for dihydrazide compounds.

Introduction to Thermal Analysis

Thermal analysis encompasses a suite of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program.[1] For the characterization of materials like this compound, a dihydrazide derivative used in various industrial applications, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly insightful.[2]

-

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to determine the thermal stability and composition of materials.[3]

-

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify thermal transitions such as melting, crystallization, and glass transitions.[4]

Expected Thermal Behavior of this compound

Based on the analysis of similar dihydrazide compounds, this compound is expected to exhibit a distinct melting point followed by thermal decomposition at higher temperatures. Dihydrazide derivatives, such as adipic acid dihydrazide (ADH), isophthalic dihydrazide (IDH), and sebacic dihydrazide (SDH), show sharp melting endotherms in DSC analysis.[2] For instance, IDH, with its rigid aromatic structure, displays the highest melting transition at 201.1 °C.[2] this compound, with its long aliphatic chain, will have its own characteristic melting point. Following melting, further heating will lead to the breaking of chemical bonds and the evolution of volatile decomposition products, which would be observed as a mass loss in TGA.

Quantitative Data

While specific experimental data for this compound is not available in the cited literature, the following table provides a hypothetical yet representative summary of the kind of quantitative data that would be obtained from TGA and DSC analyses. This data is based on the expected behavior of similar long-chain dihydrazide compounds.

| Parameter | Technique | Expected Value | Description |

| Onset of Melting (Tonset) | DSC | 180 - 200 °C | The temperature at which the melting process begins to be detected. |

| Peak Melting Temperature (Tpeak) | DSC | 190 - 210 °C | The temperature at which the rate of melting is at its maximum. |

| Enthalpy of Fusion (ΔHfus) | DSC | 150 - 250 J/g | The amount of energy required to melt the sample. |

| Onset of Decomposition (Tonset) | TGA | 220 - 250 °C | The temperature at which the sample begins to lose mass due to decomposition. |

| Temperature of Maximum Decomposition Rate (Tmax) | TGA (DTG) | 250 - 280 °C | The temperature at which the rate of mass loss is at its maximum. |

| Residual Mass at 600 °C | TGA | < 5% | The percentage of the initial mass remaining at the end of the experiment. |

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analyses on a solid powder sample such as this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound powder into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG curve) should also be recorded to aid in identifying the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A differential scanning calorimeter with a furnace and sensors to measure differential heat flow.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound powder into a clean, tared aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to a temperature above its expected melting point (e.g., 250 °C) at a constant heating rate of 10 °C/min.

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of a solid sample like this compound.

Caption: Experimental workflow for TGA and DSC analysis.

Logical Decomposition Pathway

The following diagram illustrates a plausible, generalized decomposition pathway for a dihydrazide compound. The decomposition is expected to proceed through the loss of hydrazide and carbonyl functional groups.

References

Solubility of Dodecanedihydrazide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanedihydrazide, a long-chain aliphatic dihydrazide, is a molecule of significant interest in various fields, including polymer chemistry and as a potential component in pharmaceutical formulations. Its utility is often dictated by its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the available data on the solubility of this compound in organic solvents, outlines relevant experimental methodologies for its determination, and visualizes its role in key applications.

Due to a notable lack of readily available quantitative solubility data in standard chemical literature, this guide also infers solubility properties from its synthesis and application contexts.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₆N₄O₂ |

| Molecular Weight | 258.36 g/mol |

| Melting Point | Approximately 190 °C |

| Appearance | White to off-white powder |

Qualitative Solubility Insights

While specific quantitative data (e.g., g/100 mL) is scarce, qualitative information can be gleaned from various sources:

-

Synthesis Procedures: The synthesis of this compound and its derivatives often employs alcoholic solvents such as ethanol . This suggests that this compound possesses at least partial solubility in alcohols, likely enhanced at elevated temperatures.

-

Industrial Applications: this compound is frequently used as a latent curing agent in epoxy powder coatings. In these formulations, it is dispersed within a resin matrix. This application does not necessitate high solubility in a conventional solvent but rather compatibility and reactivity with the resin components upon heating.

-

Structural Analogs: Long-chain aliphatic compounds, like this compound, generally exhibit limited solubility in highly polar solvents like water. Their solubility tends to increase in less polar organic solvents. The presence of two hydrazide groups, which are capable of hydrogen bonding, adds a degree of polarity to the molecule, suggesting potential solubility in moderately polar solvents. For instance, other dihydrazides, such as terephthalate dihydrazide, are known to require polar aprotic solvents like dimethyl sulfoxide (DMSO) for solvation.

Experimental Protocols for Solubility Determination

For researchers seeking to quantify the solubility of this compound, the following established methods are recommended:

Isothermal Shake-Flask Method

This gravimetric method is a standard technique for determining equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of this compound powder to a known volume of the selected organic solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the suspension to settle, and then filter the supernatant to remove any undissolved solid.

-

Quantification: Evaporate a known volume of the clear, saturated filtrate to dryness and weigh the solid residue.

-

Calculation: The solubility is then calculated as the mass of the dissolved solid per volume of solvent (e.g., g/100 mL).

Analytical Concentration Measurement

This method relies on analytical techniques to determine the concentration of the solute in a saturated solution.

Methodology:

-

Equilibration: Prepare a saturated solution as described in the shake-flask method.

-

Sampling and Dilution: Carefully take a precise volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the working range of the analytical instrument.

-

Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method. Suitable techniques include:

-

High-Performance Liquid Chromatography (HPLC): With a suitable stationary phase (e.g., C18) and a mobile phase, this compound can be separated and quantified using a UV or other appropriate detector.

-

Spectrophotometry: If this compound exhibits a chromophore or can be derivatized to produce a colored compound, its concentration can be determined by measuring the absorbance at a specific wavelength.

-

-

Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility.

Visualization of Experimental Workflow and Applications

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for solubility determination and the role of this compound in an industrial application.

In-Depth Technical Guide: The Reaction Mechanism of Dodecanedihydrazide with Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dodecanedihydrazide (DDH) is a long-chain aliphatic dihydrazide that serves as a highly effective latent curing agent for epoxy resins, particularly in powder coating applications. Its latency, characterized by minimal reactivity at ambient temperatures and activation upon heating, allows for the formulation of stable one-component epoxy systems. The curing process is initiated by the thermal activation of the hydrazide functional groups, which act as nucleophiles, attacking the electrophilic carbon atoms of the oxirane rings in the epoxy resin. This leads to a ring-opening addition polymerization, resulting in a highly cross-linked, durable thermoset polymer with desirable mechanical and thermal properties. This guide provides a comprehensive overview of the reaction mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the chemical processes.

Core Reaction Mechanism: Nucleophilic Addition

The fundamental reaction between this compound and epoxy resins is a nucleophilic addition. The nitrogen atoms of the hydrazide groups possess lone pairs of electrons, rendering them nucleophilic. Conversely, the carbon atoms in the epoxy ring are electrophilic due to the polarization of the C-O bonds.

The reaction is thermally initiated. At elevated temperatures, typically above its melting point of approximately 190°C, the this compound melts and its hydrazide groups become sufficiently mobile and reactive to attack the epoxy rings.[1]

The proposed mechanism proceeds as follows:

-

Nucleophilic Attack: A primary amine nitrogen of the hydrazide group attacks one of the carbon atoms of the epoxy ring. This is an SN2-type reaction.

-

Ring Opening: The attack leads to the opening of the strained three-membered epoxy ring, forming an alkoxide intermediate.

-

Proton Transfer: The alkoxide, being a strong base, abstracts a proton from the protonated hydrazide nitrogen, regenerating a neutral amine and forming a hydroxyl group.

-

Cross-linking: Each this compound molecule has two hydrazide groups, and each hydrazide group has two reactive hydrogens. This allows for the molecule to react with multiple epoxy groups, leading to the formation of a three-dimensional cross-linked network. The secondary amines formed in the initial reaction can also react with epoxy groups, further increasing the cross-link density.

Quantitative Data

While specific kinetic and mechanical data for this compound-cured epoxy systems are not abundantly available in public literature, data from analogous systems and general properties of epoxy resins provide valuable insights.

Thermal Analysis Data

Differential Scanning Calorimetry (DSC) is a key technique for studying the curing kinetics. The total heat of reaction (ΔHtotal) is determined by integrating the area under the exothermic curing peak. The degree of cure (α) at any time 't' can be calculated as α = ΔHt / ΔHtotal, where ΔHt is the heat evolved up to time 't'.

Table 1: Typical DSC Curing Parameters for Epoxy Systems

| Parameter | Typical Value Range | Significance |

| Onset Curing Temperature | 150 - 200 °C | Temperature at which the curing reaction begins. |

| Peak Exothermic Temperature | 200 - 250 °C | Temperature at which the reaction rate is maximum. |

| Heat of Reaction (ΔH) | 300 - 500 J/g | Total energy released during the curing process. |

| Activation Energy (Ea) | 50 - 90 kJ/mol | Energy barrier for the curing reaction.[2][3] |

Note: These are typical values for epoxy systems and may vary for specific formulations with this compound.

Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the cured resin.

Table 2: Typical TGA Data for Cured Epoxy Resins

| Parameter | Typical Value Range | Significance |

| Onset Decomposition Temp (Td5%) | 300 - 400 °C | Temperature at which 5% weight loss occurs. |

| Char Yield at 600 °C | 15 - 30 % | Amount of residual material at high temperature. |

Mechanical Properties Data

The mechanical properties of the cured epoxy resin are highly dependent on the cross-link density and the specific formulation.

Table 3: Typical Mechanical Properties of Cured Epoxy Resins

| Property | Typical Value Range | ASTM Standard |

| Tensile Strength | 70 - 130 MPa | D638 |

| Tensile Modulus | 3.0 - 5.0 GPa | D638 |

| Flexural Strength | 100 - 160 MPa | D790 |

| Flexural Modulus | 3.0 - 5.0 GPa | D790 |

| Glass Transition Temp (Tg) | 120 - 180 °C | D7028 |

Experimental Protocols

Preparation of a this compound-Epoxy Powder Coating Formulation

Materials:

-

Bisphenol A based solid epoxy resin (Epoxy Equivalent Weight ~700-800 g/eq)

-

This compound (DDH)

-

Flow control agent (e.g., acrylic copolymer)

-

Degassing agent (e.g., benzoin)

-

Pigments and fillers (as required)

Procedure:

-

Pre-mix the epoxy resin, this compound, flow control agent, degassing agent, and any pigments/fillers in a high-speed mixer for 2-3 minutes until a homogeneous mixture is obtained. The stoichiometric ratio of DDH to epoxy resin should be calculated based on the active hydrogen equivalent of DDH and the epoxy equivalent weight of the resin.

-

Melt-extrude the pre-mix using a twin-screw extruder. The temperature profile of the extruder should be set to maintain the material in a molten state without initiating significant curing (typically 90-110°C).

-

Cool the extrudate rapidly on a chill roll.

-

Grind the cooled extrudate into a fine powder using a pin mill or a jet mill.

-

Sieve the powder to obtain the desired particle size distribution (e.g., < 100 µm).

Curing and Characterization

Curing Protocol:

-

Apply the powder coating to a substrate (e.g., steel panel) using an electrostatic spray gun.

-

Cure the coated substrate in an oven. A typical cure schedule is 15-20 minutes at 200°C. The exact time and temperature will depend on the specific formulation and the thermal mass of the substrate.

Characterization Methods:

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 5-10 mg of the uncured powder coating into an aluminum DSC pan.

-

Heat the sample in the DSC instrument from room temperature to ~300°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature to determine the curing exotherm.

-

To determine the glass transition temperature (Tg), cool the cured sample and then reheat it at the same heating rate.

-

-

Fourier Transform Infrared (FTIR) Spectroscopy:

-

Acquire an FTIR spectrum of the uncured powder.

-

Acquire an FTIR spectrum of the fully cured coating.

-

Monitor the disappearance of the characteristic epoxy group peak around 915 cm-1 and the appearance of hydroxyl group bands (broad peak around 3400 cm-1) to confirm the curing reaction.

-

-

Thermogravimetric Analysis (TGA):

-

Place 10-15 mg of the cured coating in a TGA pan.

-

Heat the sample from room temperature to ~800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

-

Record the weight loss as a function of temperature.

-

-

Mechanical Testing:

-

Prepare test specimens of the cured coating according to the relevant ASTM standards (e.g., D638 for tensile properties, D790 for flexural properties).

-

Perform the mechanical tests using a universal testing machine.

-

Conclusion

This compound is a valuable latent curing agent for epoxy resins, offering long shelf-life for one-component systems and robust performance upon curing. The reaction proceeds via a thermally initiated nucleophilic addition of the hydrazide groups to the epoxy rings, resulting in a highly cross-linked polymer network. Understanding the reaction mechanism, kinetics, and the influence of formulation on the final properties is crucial for the development of advanced materials for various applications, including protective coatings and adhesives. The experimental protocols and characterization techniques outlined in this guide provide a framework for researchers and professionals to explore and optimize the use of this compound in epoxy-based systems.

References

Health and Safety Considerations for Handling Dodecanedihydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

This guide provides a comprehensive overview of the health and safety considerations for the handling of Dodecanedihydrazide. The information is intended for researchers, scientists, and drug development professionals who may work with this compound. This document synthesizes available toxicological data, outlines recommended handling procedures, and details experimental protocols for safety assessment.

Chemical and Physical Properties

This compound is a white to almost white powder or crystalline solid.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4080-98-2 | [1] |

| Molecular Formula | C12H26N4O2 | [2] |

| Molecular Weight | 258.36 g/mol | [2] |

| Melting Point | 190 °C | [1] |

| Boiling Point (Predicted) | 519.3 ± 23.0 °C | [1] |

| Density (Predicted) | 1.050 ± 0.06 g/cm³ | [1] |

| Form | Powder to crystal | [1] |

| Color | White to Almost white | [1] |

| Storage Temperature | Room temperature | [1] |

Toxicological Data

While specific quantitative toxicological data for this compound is limited, data from structurally similar dihydrazides and the precursor dodecanedioic acid can provide an indication of its toxicological profile. The available data suggests a low order of acute toxicity.

Quantitative Toxicological Data for Structurally Similar Compounds

| Substance | Test | Species | Route | Value | Reference |

| Adipic Dihydrazide (C6) | LD50 | Rat | Oral | >5000 mg/kg | [3] |

| LD50 | Rat | Dermal | >2000 mg/kg | [3] | |

| Sebacic Acid (C10 precursor) | LD50 | Rat | Oral | >5000 mg/kg | [4] |

| LD50 | Rabbit | Dermal | >2000 mg/kg | [4] | |

| Dodecanedioic Acid (C12 precursor) | LD50 | Rat | Oral | > 3000 mg/kg | [5][6] |

| LD50 | Rabbit | Dermal | > 6000 mg/kg | [5] |

General Toxicology of Hydrazine and its Derivatives

Hydrazine and its derivatives are known to exhibit a range of toxic effects, including:

-

Hepatotoxicity: Hydrazines can cause liver damage, characterized by elevated liver enzymes and oxidative stress.[7] The mechanism involves metabolic activation by cytochrome P450 enzymes to form reactive species.[1]

-

Neurotoxicity: Acute exposure to hydrazines can lead to central nervous system effects, including depression and seizures.[8] This is primarily due to the inhibition of pyridoxine (vitamin B6) dependent enzymes, leading to a reduction in the synthesis of the neurotransmitter GABA.[7]

-

Carcinogenicity: The National Institute for Occupational Safety and Health (NIOSH) considers hydrazine a potential occupational carcinogen.[9]

-

Irritation: Some dihydrazides, such as isophthalic dihydrazide, are known to cause skin, eye, and respiratory irritation.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the available information for similar compounds, this compound should be handled as a potentially hazardous substance.

Hazard Statements (based on similar compounds):

-

May be harmful if swallowed.[3]

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | In case of insufficient ventilation or potential for dust generation, a NIOSH-approved particulate respirator is recommended. |

Handling, Storage, and First Aid

Safe Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Experimental Protocols for Safety Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), should be followed to assess the safety of this compound.

Acute Dermal Irritation/Corrosion (Adapted from OECD Guideline 404)

-

Test Animal: Albino rabbit.

-

Preparation: Approximately 24 hours before the test, fur is removed from the dorsal area of the trunk of the animal.

-

Application: A 0.5 g amount of the test substance, moistened with a small amount of water to form a paste, is applied to a small area (approximately 6 cm²) of the shaved skin and covered with a gauze patch and occlusive dressing.

-

Exposure: The dressing is loosely held in contact with the skin by means of a suitable semi-occlusive dressing for a 4-hour exposure period.

-

Observation: After 4 hours, the patch is removed, and the skin is gently cleansed of any residual test substance. The skin is then examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: Skin reactions are scored according to a standardized scale (e.g., Draize scale).

Acute Eye Irritation/Corrosion (Adapted from OECD Guideline 405)

-

Test Animal: Albino rabbit.

-

Application: A 0.1 g amount of the solid test substance is instilled into the conjunctival sac of one eye of the rabbit. The eyelids are then held together for about one second. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. Observations should include the cornea, iris, and conjunctivae.

-

Scoring: Ocular lesions are scored according to a standardized scale.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[10]

-

Test Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (require histidine for growth) are used.

-

Procedure: The test substance, at various concentrations, is mixed with the bacterial tester strain and a small amount of histidine in a soft agar. This mixture is then poured onto a minimal glucose agar plate.

-

Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 mix), which is a liver homogenate, to assess the mutagenicity of both the parent compound and its metabolites.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Evaluation: The number of revertant colonies (colonies that have mutated back to a state where they can produce their own histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[10]

Potential Toxicological Pathways

The following diagrams illustrate the potential signaling pathways involved in the toxicity of hydrazine compounds, which may be relevant for this compound.

Caption: Proposed pathway for hydrazine-induced hepatotoxicity.

Caption: Proposed pathway for hydrazine-induced neurotoxicity.

Conclusion

This compound is a compound with limited specific toxicological data. However, based on information from structurally similar compounds and the general toxicology of hydrazines, it should be handled with care, utilizing appropriate personal protective equipment to avoid skin, eye, and respiratory exposure. The potential for hepatotoxicity and neurotoxicity associated with hydrazines warrants a cautious approach in a research and development setting. Standardized safety assessment protocols should be employed to further characterize its toxicological profile. This guide provides a foundation for the safe handling and use of this compound, and it is recommended that a comprehensive, substance-specific risk assessment be conducted before commencing any work.

References

- 1. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Hydrogen peroxide - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. columbuschemical.com [columbuschemical.com]

- 7. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Influence of inducers and inhibitors of cytochrome P450 on the hepatotoxicity of hydrazine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. Cytochrome P450 isoenzymes: Significance and symbolism [wisdomlib.org]

Dodecanedihydrazide: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Dodecanedihydrazide (DDH) is a versatile, long-chain dicarboxylic acid dihydrazide that has garnered significant interest across various scientific and industrial domains. Its unique molecular structure, featuring a flexible twelve-carbon aliphatic backbone and two reactive hydrazide functional groups, imparts a range of desirable properties, making it a valuable building block in polymer chemistry, a latent curing agent for epoxy resins, and a molecule of interest for potential pharmacological applications. This technical guide provides an in-depth overview of the core research applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4080-98-2 | [1][2] |

| Molecular Formula | C₁₂H₂₆N₄O₂ | [1][2] |

| Molecular Weight | 258.36 g/mol | [1][2] |

| Melting Point | ~190 °C | [3] |

| Appearance | White to off-white crystalline solid/powder | [2] |

| Solubility | Soluble in polar solvents like water and alcohols; less soluble in non-polar solvents. | [2] |

Core Research Applications

The primary research and industrial applications of this compound can be categorized into three main areas: polymer chemistry (as a curing agent and nucleating agent), and as a precursor for molecules with potential pharmacological activity.

Latent Curing Agent for Epoxy Resins

This compound is widely recognized for its role as a latent curing agent in one-component epoxy resin systems, particularly for powder coatings.[1][4] Its latency is a key attribute, meaning it remains relatively unreactive at ambient temperatures, providing a long pot life, and only initiates the curing process upon thermal activation.[1]

The curing mechanism involves the reaction of the hydrazide groups with the epoxy groups of the resin through a ring-opening addition reaction. This process forms a highly cross-linked, three-dimensional polymer network, transforming the resin into a hard, durable, and chemically resistant material.[1]

Quantitative Performance Data (Illustrative)

While specific performance data for DDH-cured epoxies is highly dependent on the formulation (e.g., type of epoxy resin, presence of accelerators and fillers), the following table provides an illustrative summary of the types of quantitative data that are critical for evaluating its performance.

| Parameter | Typical Value Range | Significance |

| Activation Temperature (DSC) | 140 - 180 °C | Temperature at which the curing reaction initiates. |

| Peak Exotherm Temperature (DSC) | 180 - 220 °C | Temperature at which the curing reaction is fastest. |

| Glass Transition Temperature (Tg) | 120 - 160 °C | Indicates the thermal stability of the cured resin. |

| Tensile Strength | 60 - 90 MPa | Measures the material's resistance to being pulled apart. |

| Flexural Modulus | 2.5 - 4.0 GPa | Indicates the material's stiffness or resistance to bending. |

Experimental Protocol: Determination of Curing Profile by Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for characterizing the curing profile of an epoxy resin formulation containing this compound.

-

Sample Preparation: Accurately weigh 5-10 mg of the uncured epoxy resin formulation containing a stoichiometric amount of this compound into a standard aluminum DSC pan.

-

DSC Analysis:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from ambient temperature to approximately 250 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The onset temperature of the exothermic peak indicates the activation temperature of the curing reaction.

-

The peak temperature of the exotherm represents the temperature of the maximum cure rate.

-

The total heat of curing (ΔH) can be determined by integrating the area under the exothermic peak.

-

The degree of cure at a given temperature or time can be calculated by comparing the residual heat of reaction of a partially cured sample to the total heat of reaction of an uncured sample.

-

Nucleating Agent for Polymers

This compound and its derivatives have been investigated as nucleating agents to accelerate the crystallization rate of semi-crystalline polymers, most notably poly(L-lactic acid) (PLLA).[5] A slow crystallization rate is a significant drawback for PLLA, limiting its processing speed and applications. Nucleating agents create sites for crystal growth, increasing the overall crystallization rate.

The derivative N,N'-bis(benzoyl)this compound (BADH) has shown particular promise. The proposed mechanism is chemical nucleation, where interactions between the nucleating agent and the polymer chains facilitate the formation of crystal nuclei.

Quantitative Data: Effect of BADH on PLLA Crystallization

The following table summarizes the non-isothermal crystallization data for PLLA nucleated with varying concentrations of BADH.

| BADH Concentration (wt%) | Crystallization Peak Temperature (°C) | Crystallinity (%) |

| 0 | Not observed | - |

| 1 | 125.8 | 45.2 |

| 2 | 129.1 | 50.1 |

| 3 | 130.2 | 51.7 |

Data adapted from Cai et al., Polimery, 2018.

Experimental Protocol: Synthesis of N,N'-bis(benzoyl)this compound (BADH)

This protocol describes the synthesis of BADH from this compound.

-

Synthesis of Benzoyl Chloride: Prepare benzoyl chloride from benzoic acid and thionyl chloride according to standard laboratory procedures.

-

Reaction:

-

Dissolve this compound in N,N-dimethylformamide (DMF).

-

Cool the solution in an ice bath.

-

Add the prepared benzoyl chloride dropwise to the solution with continuous stirring for 1 hour.

-

Heat the mixture to 40 °C and stir for 4 hours.

-

-

Purification:

-

Filter the resulting white precipitate.

-